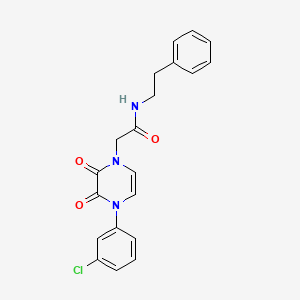

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

カタログ番号:

B2587408

CAS番号:

904524-24-9

分子量:

383.83

InChIキー:

RSJJLZXIQRZPBM-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-(4-(3-Chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a 2,3-dioxopyrazine core, a scaffold noted in medicinal chemistry research for its potential to interact with various biological targets . The structure is further substituted with a 3-chlorophenyl group and a phenethylacetamide side chain, which may contribute to its physicochemical properties and biomolecular interactions. Researchers can explore this compound as a key intermediate in synthetic chemistry or as a candidate for in vitro biological screening. Its specific research applications could include investigation as a building block for novel pharmaceutical candidates or as a tool compound in biochemical studies. The precise mechanism of action and full spectrum of activity are subject to ongoing research and are not yet fully characterized. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and safety information is provided in the associated Safety Data Sheet (SDS). Researchers are encouraged to contact our scientific support team for specific technical inquiries regarding this compound.

特性

IUPAC Name |

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c21-16-7-4-8-17(13-16)24-12-11-23(19(26)20(24)27)14-18(25)22-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJJLZXIQRZPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogs

Pyrazine-Dione Derivatives with Halogenated Aryl Groups

N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide ()

- Structural differences : The 4-fluorophenyl substituent and 3,4-dimethoxyphenethyl group contrast with the target compound’s 3-chlorophenyl and phenethyl moieties.

- Physicochemical impact :

- Functional implications : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine’s bulkier profile.

4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) ()

Acetamide Derivatives with Heterocyclic Moieties

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structural parallels : Chlorophenyl and acetamide groups.

- Key differences : Thiazole ring replaces pyrazine-dione, reducing hydrogen-bonding capacity.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

Triazole and Piperazine-Based Analogs

5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) ()

- Pharmacophore comparison : Dichlorophenyl-piperazine vs. pyrazine-dione-acetamide.

- LogD impact : Piperazine’s basicity increases water solubility, whereas the target compound’s logD (~0.8) suggests balanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。